

Spectroscopic Profile of tert-Butyl 4formylpiperidine-1-carboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	tert-Butyl 4-formylpiperidine-1- carboxylate	
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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key intermediates is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for **tert-Butyl 4-formylpiperidine-1-carboxylate**, a crucial building block in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The empirical formula for **tert-Butyl 4-formylpiperidine-1-carboxylate** is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The structural features of this molecule have been elucidated using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The quantitative data from these analyses are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the hydrogen environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.65	S	1H	H-C=O
3.95	m	2H	N-CH2 (axial)
2.85	t	2H	N-CH2 (equatorial)
2.40	m	1H	CH-C=O
1.80	m	2H	CH ₂ (piperidine ring)
1.60	m	2H	CH ₂ (piperidine ring)
1.45	S	9H	С(СНз)з

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl 4-formylpiperidine-1-carboxylate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
204.5	C=O (aldehyde)
154.8	C=O (carbamate)
79.5	C(CH ₃) ₃
49.5	CH-C=O
43.5	N-CH ₂
28.4	C(CH ₃) ₃
25.5	CH ₂ (piperidine ring)

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl 4-formylpiperidine-1-carboxylate.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975	Strong	C-H stretch (alkane)
2850	Medium	C-H stretch (alkane)
2720	Weak	C-H stretch (aldehyde)
1725	Strong	C=O stretch (aldehyde)
1690	Strong	C=O stretch (carbamate)
1420	Medium	C-H bend (alkane)
1160	Strong	C-O stretch

Table 3: FT-IR Spectroscopic Data for tert-Butyl 4-formylpiperidine-1-carboxylate.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of tert-Butyl 4-formylpiperidine-1-carboxylate is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:



- ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹3C.
- For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared for analysis. A small drop of liquid **tert-Butyl 4-formylpiperidine-1-carboxylate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are gently pressed together to form a uniform thin film.

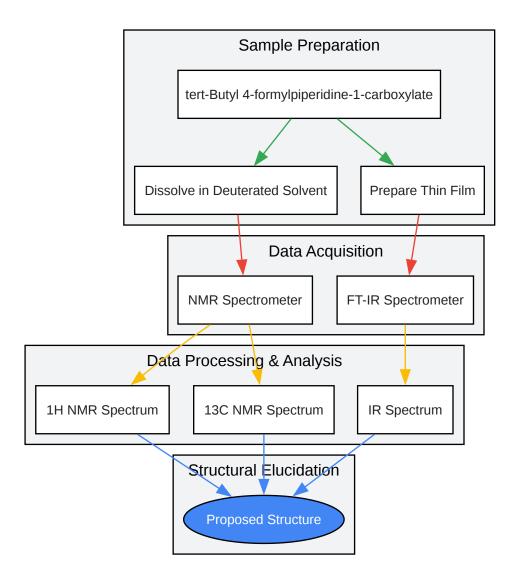
Data Acquisition:

- The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the clean salt plates is first recorded.
- The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The process of acquiring and interpreting spectroscopic data follows a logical progression to elucidate the structure of a molecule. This workflow ensures a systematic approach to structural characterization.





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Caption: Workflow for Spectroscopic Analysis.

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